molecular formula C6H5Br3ClN B13482041 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide

5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide

Cat. No.: B13482041
M. Wt: 366.27 g/mol
InChI Key: KTFRGAFEEFLHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide typically involves the bromination of 3-(bromomethyl)-2-chloropyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 3-methyl-2-chloropyridine derivatives.

Scientific Research Applications

5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the development of bioactive molecules and probes for studying biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine and chlorine atoms on the pyridine ring make it a versatile intermediate for forming carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methylpyridin-2-amine: Another halogenated pyridine with similar reactivity but different functional groups.

    2-Bromo-3-chloropyridine: A related compound with bromine and chlorine atoms on the pyridine ring but lacking the bromomethyl group.

Uniqueness

5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide is unique due to the presence of both bromine and chlorine atoms along with a bromomethyl group, providing distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C6H5Br3ClN

Molecular Weight

366.27 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)-2-chloropyridine;hydrobromide

InChI

InChI=1S/C6H4Br2ClN.BrH/c7-2-4-1-5(8)3-10-6(4)9;/h1,3H,2H2;1H

InChI Key

KTFRGAFEEFLHBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)Cl)Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.